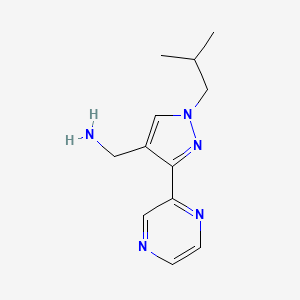
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group, a pyrazinyl group, and a methanamine group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the pyrazinyl group: This step involves the coupling of the pyrazole intermediate with a pyrazinyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Addition of the isobutyl group: The isobutyl group can be introduced via alkylation of the pyrazole nitrogen using an isobutyl halide in the presence of a base.
Introduction of the methanamine group: This can be achieved through reductive amination of the corresponding aldehyde or ketone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反応の分析
Types of Reactions
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Reduced derivatives such as pyrazole alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde): Similar structure but with an aldehyde group instead of a methanamine group.
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
Uniqueness
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of the methanamine group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
(1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including an isobutyl group and a pyrazinyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing pathways related to cell proliferation, inflammation, and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses. It was noted to inhibit the release of pro-inflammatory cytokines in cellular models, indicating its role in managing inflammation-related conditions .
- Antioxidant Activity : In vitro assays have demonstrated that derivatives of this compound possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases .
Data Table: Biological Activity Summary
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Study on MK2 Inhibitors : A related pyrazole compound was shown to inhibit MK2, a kinase involved in inflammatory signaling pathways. This inhibition correlated with reduced TNFα release in vitro and in vivo models .
- Cytotoxicity in Cancer Models : A comprehensive evaluation of various pyrazole derivatives revealed that structural modifications significantly impact their cytotoxicity against cancer cell lines, emphasizing the importance of specific functional groups for enhancing biological activity .
- Mechanistic Insights : Research highlighted the binding interactions between pyrazole derivatives and target proteins, utilizing techniques like X-ray crystallography to elucidate the molecular basis for their biological effects .
特性
分子式 |
C12H17N5 |
|---|---|
分子量 |
231.30 g/mol |
IUPAC名 |
[1-(2-methylpropyl)-3-pyrazin-2-ylpyrazol-4-yl]methanamine |
InChI |
InChI=1S/C12H17N5/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7,13H2,1-2H3 |
InChIキー |
USIBQFLWQLWFGA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















